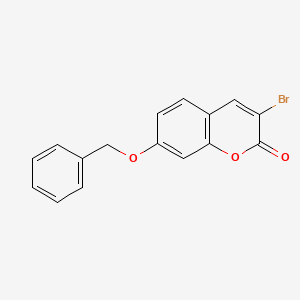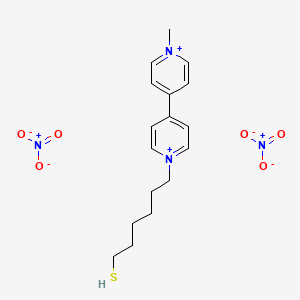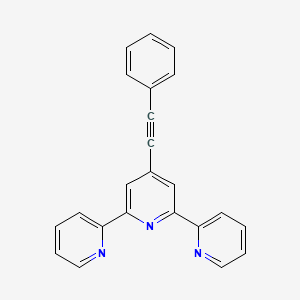
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the coupling of 2,6-dipyridin-2-ylpyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of proliferating cell nuclear antigen (PCNA) . The compound’s ability to bind to metal ions also plays a role in its biological activity, as it can form stable complexes that interfere with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyridine ring structure and have been studied for their antiproliferative activity.
Phenylethynyl derivatives:
Uniqueness
4-(2-Phenylethynyl)-2,6-dipyridin-2-ylpyridine is unique due to its specific combination of phenylethynyl and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
741264-92-6 |
|---|---|
Fórmula molecular |
C23H15N3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(2-phenylethynyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H15N3/c1-2-8-18(9-3-1)12-13-19-16-22(20-10-4-6-14-24-20)26-23(17-19)21-11-5-7-15-25-21/h1-11,14-17H |
Clave InChI |
KVMFPKHXMYPBMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
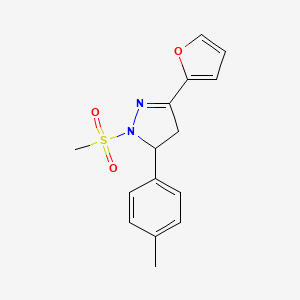
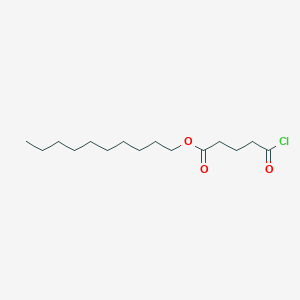
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)



![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

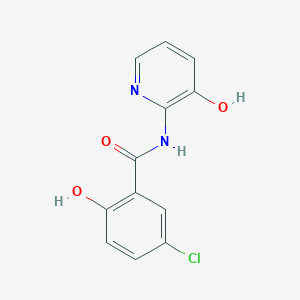
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
